molecular formula C27H28O10 B13832842 5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one

5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one

Cat. No.: B13832842
M. Wt: 512.5 g/mol
InChI Key: HFACBAJBHOSYOZ-GULSFEPBSA-N
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Description

The compound 5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one is a flavonoid derivative characterized by:

  • A pyrano[2,3-h]chromen-4-one core.
  • A 4-methoxyphenyl substituent at position 2.
  • A hydroxyl group at position 3.
  • Two methyl groups at position 6.
  • A glycosyl moiety (3,4,5-trihydroxy-6-methyloxan-2-yl) at position 3 with defined stereochemistry (2S,3R,4R,5R,6S).

This structural complexity confers unique physicochemical properties, such as moderate hydrophilicity (logP ~1.2–1.5) due to the glycosyl group and methoxy substitution . Its molecular weight is approximately 560–570 g/mol, as inferred from analogs in and .

Properties

Molecular Formula

C27H28O10

Molecular Weight

512.5 g/mol

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C27H28O10/c1-12-19(29)21(31)22(32)26(34-12)36-25-20(30)18-16(28)11-17-15(9-10-27(2,3)37-17)24(18)35-23(25)13-5-7-14(33-4)8-6-13/h5-12,19,21-22,26,28-29,31-32H,1-4H3/t12-,19-,21+,22+,26-/m0/s1

InChI Key

HFACBAJBHOSYOZ-GULSFEPBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC4=C3C=CC(O4)(C)C)O)C5=CC=C(C=C5)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC4=C3C=CC(O4)(C)C)O)C5=CC=C(C=C5)OC)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one involves multiple steps. The starting materials typically include phenolic compounds and various reagents to introduce the methoxy and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the pyranochromenone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Core Modifications and Substitutions

The table below highlights key structural differences and similarities with related compounds:

Compound Name / ID Core Structure Position 2 Position 3 Position 5 Position 8 Additional Features Molecular Weight (g/mol) Source
Target Compound Pyrano[2,3-h]chromen-4-one 4-Methoxyphenyl (2S,3R,4R,5R,6S)-glycosyl -OH 8,8-dimethyl None ~560–570
Koreanoside G (C27H28O11) Furo[2,3-h]chromen-4-one 4-Methoxyphenyl (2S,3R,4R,5R,6S)-glycosyl -OH 8-(2-hydroxypropan-2-yl) Furan ring 529.1682
Hesperidin Analog Chromen-4-one 3-Hydroxy-4-methoxyphenyl (2S,3R,4S,5S,6R)-glycosyl -OH N/A Dihydrochromen ring ~610 (exact mass varies)
578-74-5 (High-similarity analog) Pyrano[2,3-h]chromen-4-one 4-Hydroxyphenyl (2S,3R,4R,5R,6S)-glycosyl -OH 8,8-dimethyl None ~550
Zygocaperoside Chromen-4-one Variable Glycosylated -OH N/A Prenyl group ~450–500

Key Observations :

  • The glycosyl group at position 3 is critical for solubility and receptor binding, with stereochemistry (e.g., 2S,3R,4R,5R,6S) influencing bioactivity .
  • Methoxy vs. Hydroxy Substitutions : The 4-methoxyphenyl group in the target compound enhances metabolic stability compared to 4-hydroxyphenyl analogs (e.g., 578-74-5), which are prone to glucuronidation .

Glycosylation Patterns

The target compound’s glycosyl moiety shares similarities with hesperidin derivatives (), but the 6-methyl substitution in its oxan-2-yl group distinguishes it from the 6-hydroxymethyl groups in compounds like 25694-72-8 . This minor structural variation may alter enzymatic hydrolysis rates in vivo.

Bioactivity Comparison

Enzymatic Inhibition and Antioxidant Activity

Compound Bioactivity Mechanism IC50/EC50 Source
Target Compound Tyrosinase inhibition (predicted) Chelation of copper ions in active site N/A
Koreanoside G Bacterial neuraminidase inhibition Competitive binding to catalytic site 12.5 μM
Hesperidin Antidiabetic (STZ-induced rats) ROS scavenging, glucose uptake modulation 50 mg/kg (in vivo)
578-74-5 Antioxidant DPPH radical scavenging 18.7 μM

Insights :

  • The target compound’s 8,8-dimethyl and 4-methoxyphenyl groups likely enhance lipophilicity, improving membrane permeability compared to polar analogs like 578-74-5 .
  • Koreanoside G’s furan ring and hydroxypropan-2-yl group at position 8 contribute to its neuraminidase inhibition, a feature absent in the target compound .

Pharmacokinetic Properties

  • Metabolic Stability : The 4-methoxyphenyl group in the target compound reduces Phase I metabolism (demethylation) compared to hydroxylated analogs .
  • Glycosyl Impact: The (2S,3R,4R,5R,6S)-glycosyl group slows renal clearance, extending half-life relative to non-glycosylated flavonoids .

Biological Activity

5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one (commonly referred to as Acuminatin) is a complex organic compound with notable biological activities. This article provides a detailed examination of its biological properties based on diverse research findings.

PropertyValue
IUPAC Name5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one
CAS Number143601-07-4
Molecular FormulaC27H28O10
Molecular Weight512.5 g/mol
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone

Research indicates that this compound exhibits antioxidant properties and has potential therapeutic applications. Its mechanisms include:

  • Inhibition of Oxidative Stress : The compound's structure allows it to scavenge free radicals effectively.
  • Modulation of Biological Pathways : It has been shown to influence various signaling pathways relevant to disease processes.

Anticancer Properties

Studies have demonstrated that Acuminatin can inhibit the growth of certain cancer cells. For example:

  • In vitro assays revealed that it significantly reduces the viability of tumor cells by inducing apoptosis and inhibiting cell proliferation.

Cardiovascular Effects

Research suggests that this compound may have protective effects against cardiovascular diseases through:

  • Vasoprotective Mechanisms : It has been shown to improve endothelial function and reduce venous hypertension.

Neuroprotective Effects

The compound exhibits neuroprotective properties by:

  • Reducing oxidative damage in neuronal cells and potentially mitigating neurodegenerative diseases.

Case Studies

  • Study on Antioxidant Activity : A study published in Nature evaluated the antioxidant capacity of Acuminatin using various assays (DPPH and ABTS). Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
  • Cancer Cell Line Study : In a recent study focusing on glioblastoma cells, Acuminatin was found to inhibit cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the downregulation of key survival pathways .

Research Findings Summary

Recent investigations into the biological activity of 5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one reveal promising therapeutic potentials across various fields:

ActivityEffect
AntioxidantHigh scavenging activity against free radicals
AnticancerSignificant inhibition of tumor cell growth
NeuroprotectionReduction in oxidative stress in neuronal models
Cardiovascular HealthImprovement in endothelial function

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